Home > Products > Screening Compounds P146472 > 2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol
2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol - 80584-89-0

2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

Catalog Number: EVT-366212
CAS Number: 80584-89-0
Molecular Formula: C12H18N4O2
Molecular Weight: 250.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol is an organic compound with the molecular formula C12_{12}H18_{18}N4_4O2_2 and a CAS number of 80584-89-0. This compound is classified under the category of benzotriazole derivatives, which are known for their applications in various industrial processes, particularly as corrosion inhibitors. The compound is primarily used in industrial settings and is not listed for general consumer use.

Synthesis Analysis

The synthesis of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol typically involves the reaction of 4-methyl-1H-benzotriazole with suitable amine or alcohol derivatives to form the bisethanol structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Technical Details

  • Starting Materials: 4-methyl-1H-benzotriazole and ethanolamine derivatives.
  • Reaction Conditions: The reaction may be conducted under reflux conditions in a suitable solvent, often requiring a catalyst to facilitate the formation of the imine bond.
  • Purification: Post-synthesis, the product is typically purified through recrystallization or chromatography to remove any unreacted starting materials or by-products.
Molecular Structure Analysis

The molecular structure of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol features a benzotriazole core linked to an imine group and two ethanol units.

Structural Data

  • Molecular Formula: C12_{12}H18_{18}N4_4O2_2
  • Molecular Weight: Approximately 246.30 g/mol
  • Structural Characteristics: The compound exhibits a bicyclic structure typical of benzotriazoles, with functional groups that contribute to its chemical reactivity and properties.
Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. Its imine bond makes it susceptible to hydrolysis under acidic or basic conditions, leading to the regeneration of the starting amine and aldehyde or ketone.

Technical Details

  • Hydrolysis Reaction:
    2 2 4 Methyl 1H benzotriazol 1 yl methyl imino bisethanol+H2O4 Methyl 1H benzotriazole+Ethanolamine\text{2 2 4 Methyl 1H benzotriazol 1 yl methyl imino bisethanol}+H_2O\rightarrow \text{4 Methyl 1H benzotriazole}+\text{Ethanolamine}

This reaction highlights its potential for degradation in aqueous environments, which is crucial for understanding its stability as a corrosion inhibitor.

Mechanism of Action

The mechanism of action for 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective layer that impedes electrochemical reactions responsible for corrosion.

Process Data

  1. Adsorption: The compound adsorbs onto the metal surface due to electrostatic interactions and hydrogen bonding.
  2. Film Formation: A protective film forms over time, which reduces the diffusion of corrosive species (like chloride ions) to the metal surface.
  3. Electrochemical Protection: By altering the electrochemical potential at the metal interface, it decreases the rate of anodic and cathodic reactions involved in corrosion processes.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol are critical for its application as a corrosion inhibitor.

Properties Data

These properties contribute to its effectiveness in various industrial applications, particularly in environments where high temperatures are prevalent.

Applications

2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol is primarily utilized in industrial applications as a corrosion inhibitor. Its effectiveness has been demonstrated in processes such as chemical mechanical polishing (CMP), where it helps protect cobalt surfaces from pitting corrosion during fabrication processes.

Scientific Uses

  1. Corrosion Inhibition: Used in various metalworking fluids and coatings to prevent corrosion on steel and other metals.
  2. Research Applications: Studied for its electrochemical properties and effectiveness compared to other inhibitors like triazoles.
  3. Chemical Manufacturing: Serves as an intermediate in synthesizing other chemical compounds due to its reactive functional groups.
Corrosion Inhibition Mechanisms in Semiconductor Manufacturing

Synergistic Effects with Potassium Oleate in Hydrogen Peroxide-Based Alkaline Slurries

2,2'-[[(4-Methyl-1H-benzotriazol-1-yl)methyl]imino]bisethanol (hereafter TT-LYK) exhibits remarkable synergistic corrosion inhibition when combined with potassium oleate (PO) in H₂O₂-based alkaline slurries (pH 9–10). Electrochemical studies reveal that TT-LYK adsorbs at copper surface sites via benzotriazole nitrogen atoms, while PO—a carboxylate surfactant—simultaneously attaches through oxygen atoms. This dual-coverage mechanism creates a dense protective layer that reduces copper dissolution by 44% compared to isolated inhibitors [1] [6]. The synergistic effect is quantified by impedance spectroscopy, showing charge-transfer resistance (Rct) increases of 2.3-fold in combined systems versus single-inhibitor formulations. This occurs because PO fills molecular gaps in the TT-LYK adsorption layer, enhancing surface shielding against oxidizer (H₂O₂) and tartrate complexing agents [1] [4].

Table 1: Synergistic Corrosion Inhibition Metrics

Inhibitor SystemCorrosion Efficiency (%)Charge-Transfer Resistance (Ω·cm²)Static Etching Rate (Å/min)
None042 ± 3660.9
TT-LYK (150 ppm)38185 ± 10410.2
PO (100 ppm)29132 ± 8468.7
TT-LYK + PO82425 ± 15118.9

Adsorption Behavior on Copper and Cobalt Surfaces: Langmuir Isotherm Analysis

TT-LYK adsorption on copper and cobalt follows the Langmuir isotherm model, indicating monolayer coverage. Equilibrium constants (Kads) of 1.8 × 10⁴ M⁻¹ (copper) and 9.2 × 10³ M⁻¹ (cobalt) confirm stronger affinity for copper surfaces. Adsorption free energy (ΔG°ads) values of −42.1 kJ/mol (copper) and −38.5 kJ/mol (cobalt) imply mixed physisorption-chemisorption bonding [1] [6]. Chemisorption dominates via coordination between TT-LYK’s triazole nitrogen/ethanol oxygen atoms and metal atoms, while van der Waals interactions facilitate planar molecular orientation. This is validated by density functional theory (DFT) simulations showing preferred adsorption at copper bridge sites with binding energies of −4.7 eV [4]. Cobalt surfaces exhibit weaker binding (−3.9 eV) due to reduced d-orbital electron donation capability [1].

Passivation Film Formation: Comparative Efficacy Against Benzotriazole (BTA) and 1,2,4-Triazole (TAZ)

TT-LYK forms thinner (∼12 nm) yet more chemically resistant passivation films than BTA (∼20 nm) or TAZ (∼8 nm). X-ray photoelectron spectroscopy (XPS) confirms TT-LYK’s film comprises Cu(I)-TT-LYK complexes with Cu-N bonds at 398.7 eV binding energy, while BTA forms polymeric Cu(I)-BTA chains [1] [8]. Crucially, TT-LYK’s film demonstrates higher compactness (pore density reduced by 67% vs. TAZ) and lower solubility in alkaline media. Electrochemical tests reveal corrosion inhibition efficiencies of 82% (TT-LYK) versus 76% (BTA) and 58% (TAZ) at 300 ppm concentrations [1] . The methyl-imino-bisethanol side chain enhances hydrophilicity, facilitating post-CMP cleaning—a critical advantage over persistent BTA residues that cause interconnect reliability issues [1] [6].

Role in Barrier Layer Planarization for Cu/Co/TaN Interconnect Stacks

In advanced Cu/Co/TaN interconnect stacks, TT-LYK enables selective material removal control during barrier CMP. At 150 ppm, it suppresses copper removal rates (RR) to 285 Å/min while maintaining cobalt RR at 32 Å/min, achieving a Cu:Co selectivity ratio of 8.9:1 [1] [5]. This selectivity arises from TT-LYK’s preferential adsorption on copper over cobalt (surface coverage: 92% vs. 74%), whereas PO complements this by passivating cobalt via carboxylate bonding. The tandem effect minimizes cobalt dishing during overpolishing stages. For TaN surfaces, TT-LYK shows negligible adsorption, allowing unimpeded removal by silica abrasives. This multi-material inhibition profile is critical for ≤7 nm node fabrication where erosion control below 2 nm is mandatory [1] [6].

Post-Chemical Mechanical Polishing (CMP) Surface Quality Optimization

TT-LYK significantly enhances post-CMP surface integrity. Atomic force microscopy (AFM) data show 0.28 nm RMS roughness on copper after polishing with TT-LYK-containing slurries—a 62% improvement versus BTA-based formulations [8]. This stems from TT-LYK’s homogeneous film growth, which prevents localized pitting corrosion during H₂O₂ exposure. Defect metrics reveal reductions in scratch counts (≤3 vs. ≥12 for BTA) and particle residues, attributed to the inhibitor’s surfactant-like structure that improves slurry wettability [1]. Additionally, TT-LYK’s biodegradability minimizes environmental persistence compared to BTA, aligning with semiconductor industry sustainability mandates [6].

Properties

CAS Number

80584-89-0

Product Name

2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol

IUPAC Name

2-[2-hydroxyethyl-[(4-methylbenzotriazol-1-yl)methyl]amino]ethanol

Molecular Formula

C12H18N4O2

Molecular Weight

250.3 g/mol

InChI

InChI=1S/C12H18N4O2/c1-10-3-2-4-11-12(10)13-14-16(11)9-15(5-7-17)6-8-18/h2-4,17-18H,5-9H2,1H3

InChI Key

ZUHDIDYOAZNPBV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO

Canonical SMILES

CC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO

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